A Technical Guide to 7-Azaspiro[3.5]nonan-1-amine: A Key Scaffold for Modern Drug Discovery
A Technical Guide to 7-Azaspiro[3.5]nonan-1-amine: A Key Scaffold for Modern Drug Discovery
Introduction: Embracing Three-Dimensionality in Medicinal Chemistry
In the modern era of drug discovery, the strategic initiative to "escape from flatland" has become a guiding principle for medicinal chemists.[1] This paradigm shift involves moving away from planar, aromatic structures towards more complex, three-dimensional (3D) molecular frameworks. Spirocyclic scaffolds are at the forefront of this movement, prized for their rigid conformations that can enhance binding affinity, improve selectivity for biological targets, and unlock novel intellectual property.[1][2]
Among these scaffolds, the 7-azaspiro[3.5]nonane core has emerged as a particularly valuable building block. Its unique architecture, featuring a piperidine ring fused to a cyclobutane ring at a single carbon atom, presents well-defined vectors for substitution, making it an ideal starting point for constructing diverse chemical libraries.[2] This guide provides an in-depth technical overview of 7-Azaspiro[3.5]nonan-1-amine, detailing its structure, chemical properties, synthesis, and critical applications in drug development for researchers, scientists, and medicinal chemists.
Molecular Structure and Stereochemistry
7-Azaspiro[3.5]nonan-1-amine is a saturated heterocyclic compound featuring a spirocyclic system composed of a piperidine and a cyclobutane ring. The primary amine group at the 1-position of the cyclobutane ring is a key functional handle for derivatization.
Key Structural Features:
-
Spiro Center: The quaternary carbon where the two rings are joined. This imparts a rigid, non-planar geometry to the molecule.
-
Piperidine Ring: A six-membered nitrogen-containing heterocycle that can be substituted on the nitrogen atom (position 7).
-
Cyclobutane Ring: A four-membered carbocyclic ring that holds the primary amine.
-
Chirality: The carbon atom bearing the amine group (C-1) is a stereocenter. Therefore, the compound exists as two enantiomers: (R)-7-azaspiro[3.5]nonan-1-amine and (S)-7-azaspiro[3.5]nonan-1-amine. The specific stereochemistry is crucial for biological activity and is a critical consideration in synthesis and drug design.[3][4]
Physicochemical and Computed Properties
A comprehensive understanding of the physicochemical properties of a scaffold is fundamental to its application in drug discovery. The following table summarizes key properties for the parent compound and its stereoisomers.
| Property | Value | Source |
| IUPAC Name | 7-Azaspiro[3.5]nonan-1-amine | - |
| Molecular Formula | C₈H₁₆N₂ | [3] |
| Molecular Weight | 140.23 g/mol | [3] |
| CAS Number (S)-enantiomer | 2055848-58-1 | [3] |
| CAS Number (R)-enantiomer dihydrochloride | 2055849-15-3 | [4] |
| Topological Polar Surface Area (TPSA) | 38.05 Ų | [3][4] |
| Computed logP | 0.4773 | [3] |
| Hydrogen Bond Donors | 2 | [3][4] |
| Hydrogen Bond Acceptors | 2 | [3][4] |
| Rotatable Bonds | 0 | [3][4] |
Synthesis and Mechanistic Considerations
The synthesis of the 7-azaspiro[3.5]nonane core is a multi-step process that requires careful control of reaction conditions. While various routes exist, a common strategy involves the construction of a spiro-β-lactam intermediate via a Staudinger [2+2] ketene-imine cycloaddition, followed by reduction.[5] An alternative and robust approach involves a Dieckmann condensation to form the spirocyclic ketone, which can then be converted to the amine.[6]
Below is a generalized, step-by-step protocol for the synthesis of the core scaffold, highlighting the rationale behind key procedural choices.
Protocol: Synthesis of N-Boc-7-Azaspiro[3.5]nonan-1-one
This protocol focuses on the Dieckmann condensation approach, a reliable method for forming the spirocyclic ketone precursor.
Rationale: The tert-butyloxycarbonyl (Boc) group is used to protect the piperidine nitrogen, preventing it from interfering with base-mediated reactions and increasing its solubility in organic solvents. The Dieckmann condensation is an intramolecular cyclization of a diester, which is highly effective for forming five- or six-membered rings, and in this case, the spiro-ketone.[6]
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with a suitably substituted piperidine derivative, such as N-Boc-4-piperidone. This is converted to a diester precursor through alkylation of the alpha-carbon.
-
Cyclization (Dieckmann Condensation):
-
Dissolve the diester precursor in an anhydrous, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon). Anhydrous conditions are critical as the strong base used will be quenched by water.[6]
-
Cool the solution to 0 °C. Add a strong base, such as potassium tert-butoxide (t-BuOK), portion-wise. The slow addition helps control the exothermicity of the reaction.[7]
-
Allow the reaction to warm to room temperature and stir for several hours until completion, which should be monitored by Thin Layer Chromatography (TLC). The reaction is driven to completion because the resulting β-keto ester is deprotonated by the base.[6]
-
-
Work-up and Decarboxylation:
-
Upon completion, the reaction is quenched with an acidic solution (e.g., dilute HCl) to protonate the enolate.[6]
-
The crude β-keto ester is then subjected to hydrolysis and decarboxylation. This is typically achieved by heating in an acidic or basic aqueous solution. For example, heating in a mixture of dimethyl sulfoxide (DMSO) and water at elevated temperatures (e.g., 120°C) is effective.[7]
-
-
Purification: The resulting N-Boc-7-azaspiro[3.5]nonan-1-one is purified using column chromatography on silica gel.
Diagram: Synthetic Workflow
Caption: Key steps in the synthesis of 7-Azaspiro[3.5]nonan-1-amine.
Applications in Medicinal Chemistry
The 7-azaspiro[3.5]nonane scaffold is a privileged structure in drug discovery, with derivatives showing promise against a range of biological targets.[1] The primary amine serves as a versatile attachment point for building out molecular complexity, while the piperidine nitrogen allows for modulation of physicochemical properties like solubility and basicity.
Key Therapeutic Areas:
-
G Protein-Coupled Receptors (GPCRs): Derivatives of this scaffold have been extensively investigated as agonists for GPR119, a promising target for the treatment of type 2 diabetes.[8][9] The rigid spirocycle helps to correctly orient substituents for optimal binding to the receptor, leading to potent and selective compounds.[8]
-
Viral Proteases: The scaffold has been used to design inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro), which is essential for viral replication.[1]
-
Oncology: Covalent inhibitors of the KRAS G12C mutant protein, a key driver in many cancers, have been developed using the 7-azaspiro[3.5]nonane core.[1]
Diagram: Derivatization Strategies for SAR Exploration
Caption: Common derivatization points on the 7-azaspiro[3.5]nonan-1-amine scaffold.
Conclusion
7-Azaspiro[3.5]nonan-1-amine represents a highly valuable and versatile scaffold for modern medicinal chemistry. Its inherent three-dimensionality, coupled with the presence of two distinct nitrogen atoms for functionalization, provides a robust platform for the design of novel therapeutics. The synthetic accessibility of the core and its proven success in modulating challenging biological targets like GPCRs and oncogenic proteins ensure that it will remain a key building block in the pursuit of new medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols: 7-Azaspiro[3.5]nonan-1-one in Parallel Synthesis Libraries.
- ChemScene. (n.d.). (S)-7-azaspiro[3.5]Nonan-1-amine.
- BenchChem. (n.d.). Application Notes and Protocols for the Derivatization of 7-Azaspiro[3.5]nonan-1-one in Drug Discovery.
- BenchChem. (n.d.). Application Notes & Protocols: Solid-Phase Synthesis of a 7-Azaspiro[3.5]nonan-1-one Core.
- ChemScene. (n.d.). (R)-7-azaspiro[3.5]Nonan-1-amine dihydrochloride.
- BenchChem. (n.d.). A Focus on 7-Azaspiro[3.5]nonane as GPR119 Agonists.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-Azaspiro[3.5]nonan-1-one.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane.
- PubMed. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemscene.com [chemscene.com]
- 4. chemscene.com [chemscene.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
